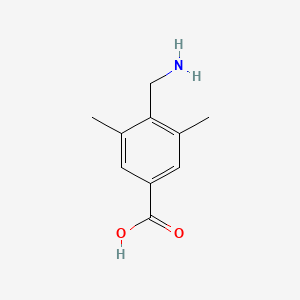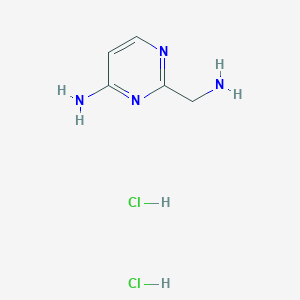
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C5H9ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring.
S-Methylation: The compound is then methylated to introduce the methyl group.
Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methylsulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)pyrimidin-4-amine: This compound is similar but lacks the dihydrochloride component.
4-(Aminomethyl)pyrimidin-2-amine: Another similar compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component.
Eigenschaften
Molekularformel |
C5H10Cl2N4 |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
2-(aminomethyl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-3-5-8-2-1-4(7)9-5;;/h1-2H,3,6H2,(H2,7,8,9);2*1H |
InChI-Schlüssel |
OQXFOSIKXCGIBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


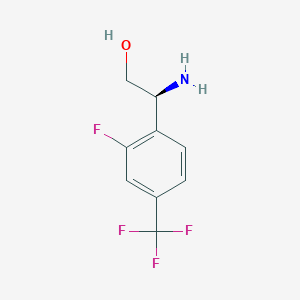
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)

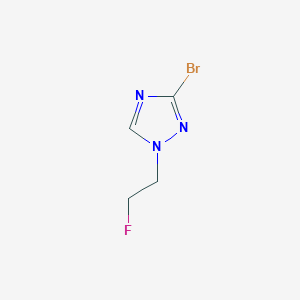
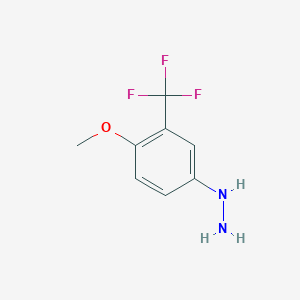
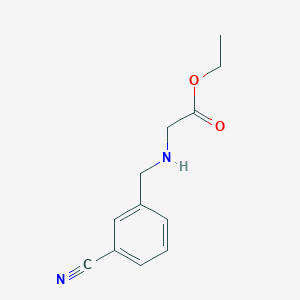
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
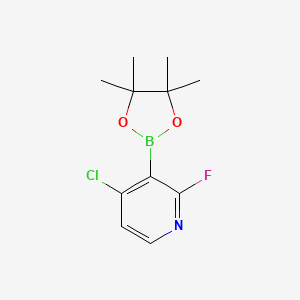

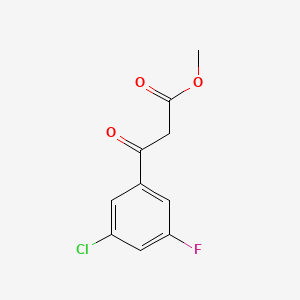
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)

